molecular formula C14H23NO3 B3164470 Butyl[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-55-9

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164470
CAS No.: 893572-55-9
M. Wt: 253.34 g/mol
InChI Key: IJBRWNDWCUZLPZ-UHFFFAOYSA-N
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Description

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C14H23NO3. It is characterized by the presence of a butyl group attached to a benzylamine structure, which is further substituted with three methoxy groups at the 2, 4, and 5 positions of the phenyl ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,4,5-Trimethoxybenzyl chloride+ButylamineThis compound+Hydrochloric acid\text{2,4,5-Trimethoxybenzyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,4,5-Trimethoxybenzyl chloride+Butylamine→this compound+Hydrochloric acid

The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(2,4-dimethoxyphenyl)methyl]amine
  • Butyl[(2,5-dimethoxyphenyl)methyl]amine
  • Butyl[(3,4,5-trimethoxyphenyl)methyl]amine

Uniqueness

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of three methoxy groups at the 2, 4, and 5 positions provides distinct electronic and steric effects compared to other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2/h8-9,15H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBRWNDWCUZLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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